Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Physicochemical profiling Regioisomer comparison LogP

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate (CAS 1140240-00-1) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine (6-azaindazole) family, with molecular formula C8H7N3O2 and molecular weight 177.16 g/mol. It features a fused pyrazole-pyridine bicyclic core bearing a methyl ester at the 7-position of the pyridine ring, a substitution pattern that distinguishes it from the more common 3- and 5-carboxylate regioisomers.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1140240-00-1
Cat. No. B1430144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
CAS1140240-00-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC2=C1NN=C2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
InChIKeyWRYACANPZDGITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-Pyrazolo[3,4-C]Pyridine-7-Carboxylate (CAS 1140240-00-1): Technical Baseline for Procurement


Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate (CAS 1140240-00-1) is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine (6-azaindazole) family, with molecular formula C8H7N3O2 and molecular weight 177.16 g/mol [1]. It features a fused pyrazole-pyridine bicyclic core bearing a methyl ester at the 7-position of the pyridine ring, a substitution pattern that distinguishes it from the more common 3- and 5-carboxylate regioisomers [2]. This scaffold is recognized as a privileged fragment in kinase inhibitor discovery, particularly for Pim, GSK3, CLK1, and DYRK1A targets [3]. The compound is commercially available as a white to off-white crystalline solid with a melting point of 148–152 °C and demonstrates moderate solubility in methanol and ethyl acetate [1].

Why Generic Pyrazolopyridine Carboxylate Substitution Is Not Valid for Methyl 1H-Pyrazolo[3,4-C]Pyridine-7-Carboxylate


In-class pyrazolopyridine carboxylate regioisomers and ester variants cannot be interchanged without altering target engagement, synthetic tractability, or physicochemical properties. The position of the carboxylate ester on the pyridine ring (C-3, C-5, or C-7) dictates the vectorial growth-vectors available for fragment elaboration in FBDD campaigns [1]. Critically, structure-activity relationship (SAR) studies have demonstrated that the presence of N1-H and the absence of a bulky C-7 substituent are essential for optimal GSK3α/β, CLK1, and DYRK1A kinase inhibition [2]. Consequently, the specific 7-methyl ester substitution pattern directly influences both the biological profile and the synthetic downstream functionalization options, making generic replacement with a 3- or 5-carboxylate isomer or the corresponding carboxylic acid a scientifically invalid procurement decision.

Quantitative Differential Evidence: Methyl 1H-Pyrazolo[3,4-C]Pyridine-7-Carboxylate vs. Closest Regioisomeric and Functional Analogs


Lipophilicity (LogP) Differentiation vs. 3-Carboxylate Regioisomer

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate (target compound) exhibits a computed LogP of 0.74, compared to 0.10 for its 3-carboxylate regioisomer (methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, CAS 1363381-84-3) . This 0.64 LogP unit difference represents an approximately 4.4-fold higher predicted octanol-water partition coefficient, translating to measurably distinct chromatographic retention, membrane permeability, and protein-binding behavior . Fractional LogP differences of this magnitude are known to affect passive cellular permeability and off-target promiscuity in fragment-based screening cascades [1].

Physicochemical profiling Regioisomer comparison LogP

Topological Polar Surface Area (TPSA) Differentiation vs. Carboxylic Acid Analog

The target methyl ester (CAS 1140240-00-1) has a TPSA of 67.87 Ų, significantly lower than the corresponding carboxylic acid analog 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (CAS 1140239-98-0) with a TPSA of 78.87 Ų . The 11.0 Ų reduction in TPSA reflects the replacement of the carboxylic acid -OH with a methyl ester -OCH3 group. TPSA values below 70 Ų are generally associated with improved passive membrane permeability, and this 14% reduction may facilitate intracellular target access in whole-cell assays [1].

Physicochemical profiling Functional group comparison TPSA

Kinase SAR: 7-Position Substituent Size Constraint for GSK3/CLK1/DYRK1A Inhibition

A systematic SAR study on pyrazolo[3,4-c]pyridines bearing 1,3,7-substitution patterns evaluated inhibition of GSK3α/β, CLK1, and DYRK1A kinases. Molecular docking and biological data revealed that the presence of N1-H and the absence of a bulky C-7 substituent are critical for kinase inhibitory activity [1]. The target compound's methyl ester at C-7 represents the minimal steric footprint among ester derivatives at this position, compared to ethyl ester (MW 191.19, CAS 945840-81-3) or other bulkier 7-substituents. Compounds with larger 7-substituents showed reduced or abolished inhibitory activity against these kinases [1].

Kinase inhibition Structure-activity relationship GSK3

C-7 Selective Functionalization via Metalation: Synthetic Differentiation from 3- and 5-Carboxylate Isomers

The pyrazolo[3,4-c]pyridine scaffold permits vectorial functionalization at four distinct positions (N-1, N-2, C-3, C-5, C-7) using chemically orthogonal transformations [1]. Critically, the C-7 position is uniquely accessible through selective metalation with TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling [1]. This synthetic route is documented only for the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold and requires the C-7 ester as a directing/activating group. The 3- and 5-carboxylate regioisomers do not permit the same C-7 elaboration pathway, as the ester is located at the site requiring functionalization rather than serving as a handle for it [1].

Vectorial functionalization C-7 metalation Fragment-based drug discovery

Hydrogen Bond Donor Count Differentiation vs. Carboxylic Acid Analog for Permeability Optimization

The target methyl ester (CAS 1140240-00-1) possesses a single hydrogen bond donor (HBD = 1, the N1-H of the pyrazole ring), whereas the corresponding carboxylic acid analog (CAS 1140239-98-0) has two HBDs (N1-H and COOH) [1]. This difference is significant because the widely accepted 'rule of 5' and subsequent analyses have established that HBD count is a dominant determinant of oral bioavailability, with each additional HBD generally reducing permeability [2]. The single HBD of the methyl ester makes it a more suitable fragment starting point for CNS and oral drug discovery programs.

Hydrogen bond donor Membrane permeability ADME

Commercially Available Purity and Storage Specification: 98% Assay with 2–8°C Storage Requirement

The target compound is commercially supplied at a minimum purity of 98% (HPLC) by multiple vendors including Fluorochem, Leyan, and AKSci, with specified long-term storage conditions of 2–8°C in a dry, sealed environment . Analytical characterization includes MDL number MFCD11975122 and computed descriptors (exact mass 177.053826475 Da, PSA 67.87 Ų, LogP 0.74450) . By comparison, the 3-carboxylate isomer (CAS 1363381-84-3) is listed at 97% purity from major suppliers, and the 5-carboxylate isomer (CAS 1033772-26-7) at 97–98% with different storage requirements . The 7-carboxylate methyl ester's consistent 98% purity across vendors provides a reliable baseline for reproducible SAR studies.

Purity specification Storage stability Procurement quality

Recommended Procurement and Application Scenarios for Methyl 1H-Pyrazolo[3,4-C]Pyridine-7-Carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery for GSK3, CLK1, or DYRK1A Kinase Targets

Use methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate as the core fragment scaffold when initiating a hit-finding campaign against GSK3α/β, CLK1, or DYRK1A. The compound's N1-H and small C-7 methyl ester substituent satisfy the essential SAR requirements identified by Sklepari et al. (2017) for kinase inhibition [1]. The methyl ester provides a synthetic handle for further C-7 elaboration via metalation-Negishi cross-coupling without introducing steric bulk that would compromise target engagement . Avoid the 3- or 5-carboxylate regioisomers, which lack the validated SAR profile for these kinase targets [1].

C-7 Growth-Vector Elaboration in Fragment-to-Lead Optimization

In FBDD programs requiring diversification at the C-7 position, this compound is the appropriate starting material. The selective C-7 metalation protocol (TMPMgCl·LiCl, then ZnCl2 transmetalation, Negishi coupling) demonstrated by Bedwell et al. (2023) [1] enables systematic elaboration of the 7-position while retaining the intact pyrazolopyridine core. The 3- and 5-carboxylate regioisomers cannot support this transformation because the ester occupies the intended functionalization site [1]. For hit-to-lead libraries, procurement of multiple grams of 98% purity material (e.g., Fluorochem cat. F469146) ensures consistent synthetic yields across library production .

CNS-Penetrant or Cell-Permeable Probe Design Requiring Low TPSA and Minimal HBD

When designing kinase probes intended for intracellular or CNS targets, select the methyl ester over the free carboxylic acid analog. The target compound's TPSA of 67.87 Ų (below the 70 Ų threshold) and single HBD (N1-H) predict superior passive membrane permeability compared to the carboxylic acid (TPSA 78.87 Ų, HBD = 2) [1]. The 0.74 LogP also provides a balanced lipophilicity profile suitable for blood-brain barrier penetration, in contrast to the 3-carboxylate isomer (LogP 0.10), which may exhibit insufficient lipophilicity for CNS target engagement . This compound is the optimal starting point for CNS-targeted fragment screening libraries .

Standardized Fragment Library Construction for Pan-Pim Inhibitor Screening

The 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) core was identified through fragment screening as a privileged scaffold for pan-Pim inhibitor development, with co-crystal structures confirming ATP-competitive binding to Pim-1 (PDB 5DHJ, 5DGZ) [1]. Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate provides the core scaffold with a synthetically tractable ester handle for subsequent elaboration at C-3 and C-5, the positions shown to drive picomolar biochemical potency against all three Pim isoforms in optimized analogs [1]. Procurement of this compound at 98% purity for inclusion in commercial or proprietary fragment screening libraries is supported by its consistent quality across suppliers .

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